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The ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-
coupled receptor (GPCR) that has emerged as a critical player in a diverse range of
physiological and pathological processes.[1][2] Initially identified as an orphan receptor, it is
now recognized as the receptor for the endogenous ligands chemerin and Resolvin E1 (RVE1),
which trigger distinct and sometimes opposing signaling pathways.[1][3] This duality places
ChemR23 at the crossroads of inflammatory responses, immune cell trafficking, and metabolic
regulation, making it an attractive target for therapeutic intervention in various diseases,
including chronic inflammation, obesity, and cancer.[4][5][6] This technical guide provides a
comprehensive overview of the structural biology of the ChemR23 receptor, including its
structure, signaling mechanisms, and the experimental protocols used for its characterization.

I. ChemR23 Structure and Ligand Recognition

The human ChemR23 is a class A GPCR encoded by the CMKLR1 gene.[1] Like other
members of this family, it possesses a canonical seven-transmembrane helical domain
connected by intracellular and extracellular loops. Recent breakthroughs in cryogenic electron
microscopy (cryo-EM) have provided high-resolution structures of the human ChemR23 in
complex with a G protein and a C-terminal nonapeptide of chemerin (chemerin9), offering
unprecedented insights into its activation mechanism.[7][8][9]

The cryo-EM structure reveals that chemerin9 binds in a deep pocket within the
transmembrane bundle.[7][9] The binding is stabilized by a network of hydrophobic and polar
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interactions. Specifically, the C-terminus of the peptide inserts into the pocket, with key
residues making contact with the receptor.[9] This binding mode is distinct from that of classical
chemokines with their receptors, highlighting a unique activation mechanism for ChemR23.[7]

[9]

Il. Ligands and Binding Affinities

ChemR23 is primarily activated by two endogenous ligands: the protein chemerin and the lipid
mediator Resolvin E1 (RVEL).

o Chemerin: This 16-kDa protein is secreted as an inactive precursor, prochemerin, and
requires proteolytic cleavage at its C-terminus to become fully active.[2] Different proteases
can generate various chemerin isoforms with distinct biological activities. The most active
form, chemerin-157, is a potent chemoattractant for immune cells expressing ChemR23,
such as macrophages and dendritic cells.[2][4] The C-terminal nonapeptide of chemerin
(chemerin9) has been shown to retain full agonistic activity.[7][10]

» Resolvin E1 (RVEL): This specialized pro-resolving mediator is derived from the omega-3
fatty acid eicosapentaenoic acid (EPA).[1][11] RVE1 plays a crucial role in the resolution of
inflammation by promoting anti-inflammatory and pro-resolving cellular responses.[11][12]

The binding of these ligands to ChemR23 initiates distinct downstream signaling events,
contributing to the receptor's pleiotropic effects.

. Receptori/Cell Affinity
Ligand Assay Type Reference
Type (Kd/IC50/EC50)
_ Human PMN Radioligand
Resolvin E1 o Kd: 48.3 nM [12]
membranes Binding
] Recombinant Radioligand
Resolvin E1 o Kd: 45 nM [12]
human BLT1 Binding
chemR23 in
Chemerin- Calcium
) ) human CAL1 o EC50: 2.7 pM [13]
derived peptide I mobilization
cells
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lll. Sighaling Pathways

ChemR23 primarily couples to the Gi/o family of G proteins.[2] Ligand binding induces a

conformational change in the receptor, leading to the activation of heterotrimeric G proteins and

the initiation of downstream signaling cascades.

A. Chemerin-Induced Signaling

Activation of ChemR23 by chemerin leads to a pro-inflammatory and chemoattractant

response. The signaling cascade involves:

Gai Activation: The activated Gai subunit inhibits adenylyl cyclase, leading to a decrease in
intracellular cyclic AMP (CAMP) levels.[14]

Gy Signaling: The dissociated Gy dimer can activate various downstream effectors,
including phospholipase C (PLC), which in turn leads to the generation of inositol
trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular
calcium and the activation of protein kinase C (PKC).

MAPK/Akt Pathway: Chemerin binding also triggers the phosphorylation and activation of the
mitogen-activated protein kinase (MAPK) cascades, specifically ERK1/2, and the Akt
pathway.[4] These pathways are crucial for cell survival, proliferation, and migration.

Cytokine and Metalloproteinase Production: Downstream of these signaling events,
chemerin stimulation can lead to the production of pro-inflammatory cytokines and matrix
metalloproteinases (MMPs), contributing to tissue remodeling and inflammation.[4]
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Chemerin-induced ChemR23 signaling pathway.

B. Resolvin El-Induced Signhaling

In contrast to chemerin, RVE1 binding to ChemR23 initiates a pro-resolving and anti-
inflammatory cascade. This signaling pathway is crucial for the termination of inflammation and
the restoration of tissue homeostasis.[11][15] The key events include:

e Gai Activation: Similar to chemerin, RVE1 binding leads to the activation of Gai and a
decrease in CAMP levels.
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« Inhibition of Pro-inflammatory Pathways: RVE1 signaling can antagonize pro-inflammatory
pathways. For instance, it has been shown to attenuate LTB4-induced NF-kB activation.[12]

» Promotion of Phagocytosis: A hallmark of RVE1 action is the enhancement of macrophage
phagocytosis of apoptotic neutrophils, a critical step in the resolution of inflammation.[3][16]

» Repolarization of Macrophages: RvVE1 can promote the repolarization of pro-inflammatory
M1 macrophages towards a resolution-type phenotype, characterized by increased IL-10
production.[3][16]
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IV. Experimental Protocols

The study of ChemR23 structural biology relies on a variety of sophisticated experimental
techniques. Below are overviews of key methodologies.

A. Cryo-Electron Microscopy (Cryo-EM) for Structure
Determination

Cryo-EM has been instrumental in determining the high-resolution structure of ChemR23.[7][8]
This technique allows for the visualization of protein complexes in their near-native state.
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Experimental workflow for Cryo-EM structure determination.

A universal method for GPCR cryo-electron microscopy structure determination has been
developed that does not require the preparation of GPCR-signaling protein complexes.[17][18]
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This involves a fusion and glue platform to determine the cryo-EM structures of GPCRs in
diverse states.[18]

B. Bioluminescence Resonance Energy Transfer (BRET)
for G Protein Activation

BRET is a powerful technique to monitor protein-protein interactions in living cells, such as the
activation of G proteins by GPCRs.[19][20]
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Experimental workflow for BRET-based G-protein activation assay.

The BRET assay for G protein activation typically involves co-expressing the receptor of
interest with a Ga subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a Gy
subunit fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).[19] Upon receptor
activation by a ligand, the G protein heterotrimer dissociates, leading to a decrease in the
BRET signal between the donor and acceptor. This change in BRET can be measured in real-
time to determine the kinetics and pharmacology of G protein activation.[19][20]

C. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPCR activation,
typically those coupled to Gq or, as in the case of ChemR23's Gy signaling, leading to PLC
activation.

Principle: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye
(e.g., Fura-2, Fluo-4). Upon ligand binding and subsequent activation of the PLC-IP3 pathway,
calcium is released from intracellular stores, leading to an increase in fluorescence that can be
detected by a plate reader or microscope.

General Protocol:

e Cell Culture: Plate cells expressing ChemR23 in a multi-well plate.

e Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye.
o Ligand Addition: Add the ligand of interest at various concentrations.

» Signal Detection: Measure the change in fluorescence over time using a fluorometric
imaging plate reader (FLIPR) or a similar instrument.

» Data Analysis: Determine the EC50 values for ligand-induced calcium mobilization.

V. Conclusion

The structural and functional characterization of the ChemR23 receptor has unveiled a
complex signaling hub with significant therapeutic potential. The elucidation of its high-
resolution structure provides a solid foundation for structure-based drug design, enabling the
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development of novel agonists and antagonists with improved specificity and efficacy. The
distinct signaling outcomes elicited by chemerin and RvE1 underscore the importance of
understanding biased agonism at this receptor. As research continues to unravel the intricacies
of ChemR23 biology, it holds the promise of yielding new treatments for a wide range of
inflammatory and metabolic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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